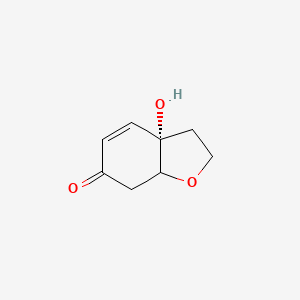
1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-palmitoyl-sn-glycéro-3-PS-d9 est un analogue de phospholipide synthétique. Il s'agit d'une forme deutérée de la phosphatidylsérine, où les groupes palmitoyle sont attachés aux positions sn-1 et sn-2 du squelette glycérol. Ce composé est souvent utilisé dans la recherche scientifique en raison de sa stabilité et de ses propriétés uniques, ce qui le rend adapté à diverses études biochimiques et biophysiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Palmitoyl-2-palmitoyl-sn-glycéro-3-PS-d9 implique généralement les étapes suivantes:
Préparation du squelette glycérol: Le squelette glycérol est préparé en protégeant les groupes hydroxyle et en déprotégeant sélectivement les positions sn-1 et sn-2.
Attachement des groupes palmitoyle: Le chlorure de palmitoyle est mis en réaction avec le squelette glycérol en conditions basiques pour attacher les groupes palmitoyle aux positions sn-1 et sn-2.
Introduction du deutérium: Le deutérium est introduit par une réaction de deutération, souvent en utilisant des réactifs ou des solvants deutérés.
Formation de la phosphatidylsérine:
Méthodes de production industrielle
La production industrielle du 1-Palmitoyl-2-palmitoyl-sn-glycéro-3-PS-d9 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:
Synthèse en vrac: Synthèse à grande échelle du squelette glycérol et attachement des groupes palmitoyle.
Purification: Chromatographie liquide haute performance (HPLC) et autres techniques de purification pour garantir la pureté du composé.
Contrôle qualité: Mesures rigoureuses de contrôle qualité pour garantir la cohérence et la stabilité du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Palmitoyl-2-palmitoyl-sn-glycéro-3-PS-d9 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des chaînes palmitoyle.
Réduction: Des réactions de réduction peuvent se produire, bien qu'elles soient moins fréquentes.
Substitution: Le groupe tête de la sérine peut participer à des réactions de substitution dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution: Les réactions de substitution nécessitent souvent des catalyseurs ou des conditions de pH spécifiques.
Principaux produits
Oxydation: Dérivés oxydés des chaînes palmitoyle.
Réduction: Formes réduites du composé, souvent avec des groupes fonctionnels modifiés.
Substitution: Dérivés substitués avec des groupes tête ou des chaînes latérales différents.
Applications de recherche scientifique
Le 1-Palmitoyl-2-palmitoyl-sn-glycéro-3-PS-d9 est utilisé dans diverses applications de recherche scientifique:
Chimie: Étude des propriétés et du comportement des phospholipides dans différents environnements.
Biologie: Investigation du rôle de la phosphatidylsérine dans les membranes cellulaires et les voies de signalisation.
Médecine: Exploration d'applications thérapeutiques potentielles, telles que les systèmes d'administration de médicaments et le traitement des troubles neurologiques.
Industrie: Utilisé dans le développement de liposomes et d'autres systèmes de délivrance à base de lipides.
Mécanisme d'action
Le mécanisme d'action du 1-Palmitoyl-2-palmitoyl-sn-glycéro-3-PS-d9 implique son intégration dans les membranes cellulaires, où il peut influencer la fluidité de la membrane et les voies de signalisation. Les cibles moléculaires comprennent:
Protéines membranaires: Interaction avec les protéines et les récepteurs liés à la membrane.
Voies de signalisation: Modulation des voies de signalisation impliquées dans la survie cellulaire, l'apoptose et l'inflammation.
Applications De Recherche Scientifique
1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 is used in various scientific research applications:
Chemistry: Studying the properties and behavior of phospholipids in different environments.
Biology: Investigating the role of phosphatidylserine in cell membranes and signaling pathways.
Medicine: Exploring potential therapeutic applications, such as drug delivery systems and treatment of neurological disorders.
Industry: Used in the development of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9 involves its integration into cell membranes, where it can influence membrane fluidity and signaling pathways. The molecular targets include:
Membrane Proteins: Interaction with membrane-bound proteins and receptors.
Signaling Pathways: Modulation of signaling pathways involved in cell survival, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Palmitoyl-2-oléoyl-sn-glycéro-3-phosphocholine: Contient un groupe oléoyle au lieu d'un deuxième groupe palmitoyle.
1-Palmitoyl-2-linoléoyl-sn-glycéro-3-phosphocholine: Contient un groupe linoléoyle.
1-Palmitoyl-2-hydroxy-sn-glycéro-3-phosphocholine: Contient un groupe hydroxyle en position sn-2.
Unicité
Le 1-Palmitoyl-2-palmitoyl-sn-glycéro-3-PS-d9 est unique en raison de sa forme deutérée, qui lui confère une stabilité accrue et permet des études détaillées à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN). Ses deux groupes palmitoyle contribuent également à ses propriétés distinctes par rapport aux autres phospholipides.
Cette vue d'ensemble complète devrait fournir une base solide pour comprendre le composé 1-Palmitoyl-2-palmitoyl-sn-glycéro-3-PS-d9 et ses divers aspects
Propriétés
Formule moléculaire |
C38H74NO10P |
|---|---|
Poids moléculaire |
745.0 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34-,35+/m1/s1/i1D3,3D2,5D2,7D2 |
Clé InChI |
KLFKZIQAIPDJCW-FDDLKOGNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


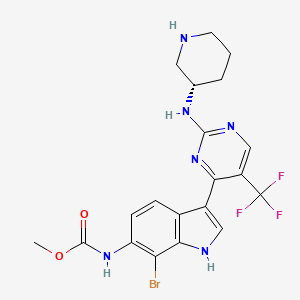

![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)

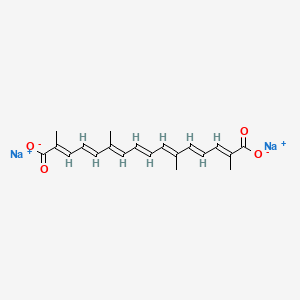
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
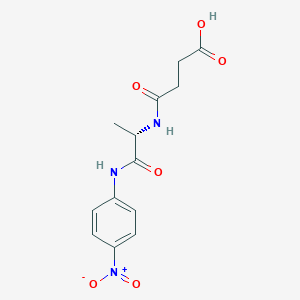

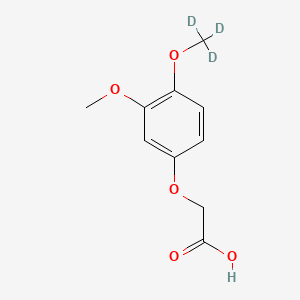
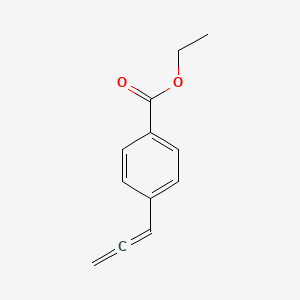
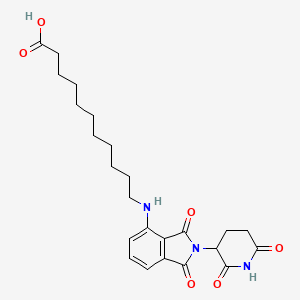
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)
